5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide
Description
5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a chlorine atom at the 3-position, fused to an oxazole ring bearing a carboxamide group. This structure combines electron-rich aromatic systems with polar functional groups, making it a candidate for diverse biological activities, including antimicrobial and anticancer applications.
Properties
IUPAC Name |
5-amino-2-(3-chloro-1-benzothiophen-2-yl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-7-5-3-1-2-4-6(5)19-9(7)12-16-8(10(14)17)11(15)18-12/h1-4H,15H2,(H2,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBJIZBHPCACSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC(=C(O3)N)C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 3-chlorobenzo[b]thiophene-2-carboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by cyclization to form the oxazole ring . The reaction conditions often require precise temperature control and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogenated derivatives or other functionalized compounds.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide exhibit a range of biological activities:
Antibacterial Activity
Several studies have highlighted the antibacterial properties of oxazole derivatives. For instance, compounds derived from this structure have shown inhibitory effects against Mycobacterium tuberculosis , indicating their potential as therapeutic agents against tuberculosis .
Antitumor Properties
The unique combination of the oxazole and chlorobenzo[b]thiophene structures may enhance antitumor efficacy. Compounds with similar frameworks have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models .
Anti-mycobacterial Activity
Research has also pointed towards the anti-mycobacterial properties of derivatives of this compound, showcasing its effectiveness against resistant strains of mycobacteria .
Case Study 1: Antibacterial Efficacy Against Mycobacterium tuberculosis
A study conducted on derivatives of oxazole demonstrated significant antibacterial activity against Mycobacterium tuberculosis . The structural modifications involving the chlorobenzo[b]thiophene moiety were crucial for enhancing the biological efficacy. The study utilized various concentrations to determine the minimum inhibitory concentration (MIC) of the compounds, showing promising results for future drug development .
Case Study 2: Antitumor Activity Assessment
Another investigation focused on the antitumor effects of synthesized oxazole derivatives, including 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide. In vitro tests revealed that these compounds could effectively inhibit tumor cell growth in several cancer lines, suggesting their potential as lead compounds for further development in cancer therapy .
Summary of Applications
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene-Based Analogues
3-Halobenzo[b]thiophenes ()
- Structure: Cyclohexanol-substituted 3-chloro- and 3-bromobenzo[b]thiophenes.
- Activity : Demonstrated potent antibacterial and antifungal effects (MIC = 16 µg/mL against Gram-positive bacteria and yeast).
- ADME Properties : Compliant with Lipinski, Veber, and Muegge filters, indicating favorable drug-likeness.
Benzothiophene Acrylonitriles ()
- Structure : Z/E-isomers of 3-(benzo[b]thiophen-2-yl)-2-(methoxyphenyl)acrylonitrile derivatives.
- Activity : Anticancer potency (GI₅₀ <10–100 nM across 60 cancer cell lines) and ability to circumvent P-glycoprotein-mediated resistance.
- Key Difference : The acrylonitrile group and methoxy substituents enhance anticancer specificity, whereas the oxazole-carboxamide in the target compound may offer broader interaction with biological targets (e.g., kinases or enzymes).
Heterocyclic Variations: Oxazole vs. Oxadiazole and Pyrazole Derivatives
Oxadiazole Derivatives ()
- Example: 5-Amino-1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-3-methyl-1H-pyrazole-4-carbonitrile.
- Structure : Combines pyrazole, oxadiazole, and thioether linkages.
- Synthesis : Moderate yields (54–55%) and high melting points (177–196°C), indicating thermal stability.
Pyrazole-Thiophene Carboxamides ()
- Example: 5-Amino-3-methyl-4-[(3-methyl-5-oxopyrazolyl)carbonyl]thiophene-2-carboxamide.
- Key Difference : The pyrazole ring introduces additional hydrogen-bonding sites, which may enhance target engagement but reduce metabolic stability compared to the target compound’s simpler oxazole framework.
Thiophene-Benzoxazole Hybrids ()
- Structure: 3-Amino-4-(1,3-benzoxazol-2-yl)-5-(cyclohexylamino)thiophene-2-carbonitrile.
- Activity : Broad-spectrum efficacy (antitumor, antiviral, antimicrobial).
- Key Difference : Replacement of oxazole with benzoxazole may increase π-π stacking interactions but could also elevate molecular weight beyond optimal ranges for blood-brain barrier penetration.
Critical Analysis
- Structural-Activity Relationships : The 3-chlorobenzo[b]thiophene moiety is critical for antimicrobial activity, as seen in . However, coupling it with an oxazole-carboxamide (target compound) could synergize antibacterial and anticancer effects, leveraging both halogenated hydrophobicity and carboxamide polarity.
- Synthetic Feasibility : The target compound’s synthesis may face challenges in regioselectivity during oxazole formation, whereas acrylonitrile derivatives () benefit from straightforward condensation reactions.
- Therapeutic Potential: While benzothiophene acrylonitriles excel in anticancer potency, the target compound’s carboxamide group may improve solubility and reduce toxicity, addressing common limitations of hydrophobic chemotherapeutics.
Biological Activity
5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The molecular formula of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide is CHClNOS, with a molecular weight of approximately 283.73 g/mol. The compound features an oxazole ring fused with a chlorobenzo[b]thiophene moiety, which contributes to its unique chemical properties and biological interactions.
The biological activity of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide is primarily attributed to its ability to interact with various enzymes and proteins involved in critical cellular pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on specific kinases, crucial for cell signaling pathways. By binding to the active sites of these enzymes, it disrupts their function and alters downstream signaling processes.
- Anti-inflammatory Activity : Research indicates that this compound may modulate inflammatory responses by interacting with proteins involved in such pathways, suggesting potential as an anti-inflammatory agent.
Biological Activity Data
The following table summarizes key findings related to the biological activity of 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide:
| Biological Activity | IC50 Values (µM) | Notes |
|---|---|---|
| Inhibition of Kinases | 0.08 - 12.07 | Effective against multiple kinase targets |
| Anti-inflammatory Effects | 10 | Significant reduction in TNF-alpha release |
| Anticancer Activity | Varies by cell line | Induces G2/M cell cycle arrest |
| Antimicrobial Activity | Not specified | Promising results in preliminary studies |
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have shown that 5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This effect was observed across various cancer cell lines, indicating its potential as a chemotherapeutic agent .
- Inflammation Models : In experiments involving lipopolysaccharide (LPS)-stimulated macrophages, this compound exhibited a significant reduction in TNF-alpha release at concentrations as low as 10 µM, highlighting its anti-inflammatory properties.
- Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and its target proteins, enhancing the understanding of its mechanism at the molecular level. These studies suggest that the compound binds effectively to the active sites of various kinases and receptors involved in cancer and inflammation signaling pathways .
Comparison with Similar Compounds
5-Amino-2-(3-chlorobenzo[b]thiophen-2-yl)oxazole-4-carboxamide can be compared with other compounds exhibiting similar structural features:
| Compound | Activity | Notes |
|---|---|---|
| 3-Chlorobenzo[b]thiophene-2-carboxylic acid | Precursor for synthesis | Less biologically active than target compound |
| 5-(3-Chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine | Antimicrobial and anticancer effects | Similar structural properties |
Q & A
Q. How does X-ray crystallography validate the molecular structure?
- Answer : Single-crystal X-ray diffraction confirms bond lengths, angles, and packing motifs. For example, analogous thiophene derivatives show dihedral angles of 5–10° between aromatic rings, influencing π-orbital overlap and electronic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
